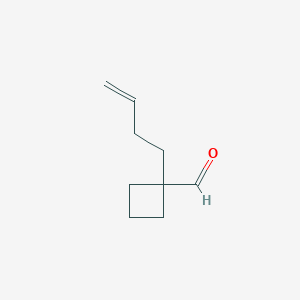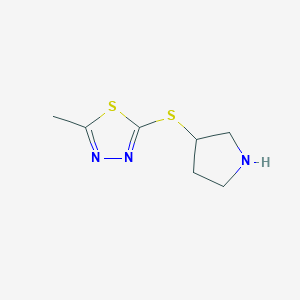![molecular formula C10H18N4 B13254590 1-[2-(3-methylpyrrolidin-1-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13254590.png)
1-[2-(3-methylpyrrolidin-1-yl)ethyl]-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(3-methylpyrrolidin-1-yl)ethyl]-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C10H18N4 and its molecular weight is 194.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
The synthesis of 1-[2-(3-methylpyrrolidin-1-yl)ethyl]-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the 2-(3-methylpyrrolidin-1-yl)ethyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
-
Step 1: Synthesis of Pyrazole Ring
Reagents: Hydrazine hydrate, 1,3-diketone
Conditions: Reflux in ethanol
Reaction: Formation of the pyrazole ring through cyclization
-
Step 2: Introduction of 2-(3-methylpyrrolidin-1-yl)ethyl Group
Reagents: 3-methylpyrrolidine, ethyl bromide
Conditions: Base-catalyzed alkylation
Reaction: N-alkylation to attach the 2-(3-methylpyrrolidin-1-yl)ethyl group to the pyrazole ring
Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
化学反応の分析
1-[2-(3-methylpyrrolidin-1-yl)ethyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
-
Oxidation
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: Aqueous or organic solvent, controlled temperature
Products: Oxidized derivatives of the pyrazole ring
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Anhydrous solvent, low temperature
Products: Reduced amine derivatives
-
Substitution
Reagents: Halogenating agents (e.g., bromine, chlorine)
Conditions: Room temperature, inert atmosphere
Products: Halogenated pyrazole derivatives
These reactions are typically carried out under specific conditions to ensure selectivity and high yields. The major products formed from these reactions are often used as intermediates in further chemical synthesis or as final products in various applications.
科学的研究の応用
1-[2-(3-methylpyrrolidin-1-yl)ethyl]-1H-pyrazol-4-amine has a wide range of scientific research applications:
-
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new catalysts and ligands for chemical reactions.
-
Biology
- Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
- Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
-
Medicine
- Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
- Evaluated for its role in modulating specific biochemical pathways related to disease states.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-[2-(3-methylpyrrolidin-1-yl)ethyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation and pain. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
1-[2-(3-methylpyrrolidin-1-yl)ethyl]-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
-
3-(1H-indol-3-yl)-4-{1-[2-(1-methylpyrrolidin-2-yl)ethyl]-1H-indol-3-yl}-1H-pyrrole-2,5-dione
- Similar structure with an indole moiety.
- Different biological activity and applications.
-
(S)-3-(1-Methyl-2-pyrrolidinyl)pyridine
- Contains a pyridine ring instead of a pyrazole ring.
- Different pharmacological properties and uses.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which distinguish it from other related compounds.
特性
分子式 |
C10H18N4 |
|---|---|
分子量 |
194.28 g/mol |
IUPAC名 |
1-[2-(3-methylpyrrolidin-1-yl)ethyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H18N4/c1-9-2-3-13(7-9)4-5-14-8-10(11)6-12-14/h6,8-9H,2-5,7,11H2,1H3 |
InChIキー |
NGBQGTXDFJFRQR-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(C1)CCN2C=C(C=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




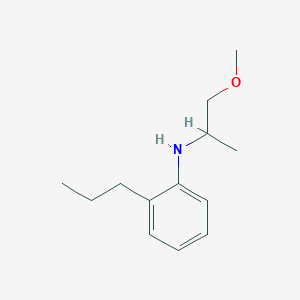
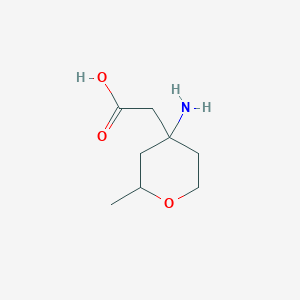
![2-Chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]acetamide](/img/structure/B13254541.png)
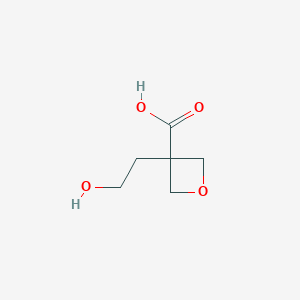
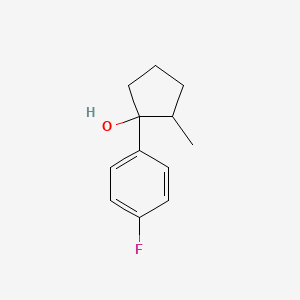
![2-(2-{[(4-Methylphenyl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B13254548.png)
![2-(Dimethylamino)-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one dihydrochloride](/img/structure/B13254554.png)
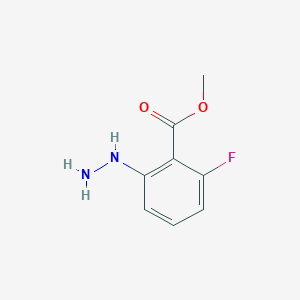
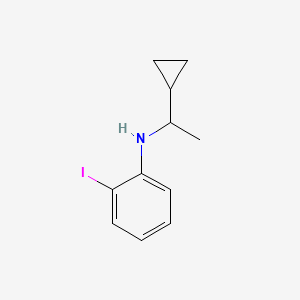
![tert-Butyl N-{[1-(4-formylbenzoyl)piperidin-3-yl]methyl}carbamate](/img/structure/B13254565.png)
